![molecular formula C14H18INO4S B246324 Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)
Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate, also known as EISPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance and ion transport. Additionally, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. In addition to its inhibitory effects on enzymes, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been reported to have antioxidant properties. Studies have also suggested that Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate may be able to reduce inflammation and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate is its potential as a neuroprotective agent, making it a promising candidate for the development of drugs to treat neurodegenerative diseases. Additionally, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit inhibitory effects on certain enzymes, making it a useful tool for studying enzyme activity. However, one limitation of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate and its potential applications in enzyme inhibition. Finally, research is needed to develop methods for improving the solubility of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate, which could expand its potential applications in laboratory experiments.
Synthesemethoden
The synthesis of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of 4-iodobenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base. This reaction results in the formation of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate as a white solid. The purity of the compound can be improved through recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been reported to exhibit inhibitory effects on certain enzymes, making it a promising candidate for the development of enzyme inhibitors. Additionally, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have potential as a neuroprotective agent, with studies suggesting that it may be able to protect against neurodegenerative diseases.
Eigenschaften
Molekularformel |
C14H18INO4S |
|---|---|
Molekulargewicht |
423.27 g/mol |
IUPAC-Name |
ethyl 1-(4-iodophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18INO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3 |
InChI-Schlüssel |
SFFPYJGBDBRBMB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)
![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)


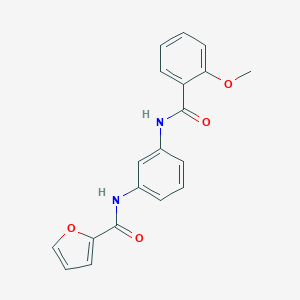
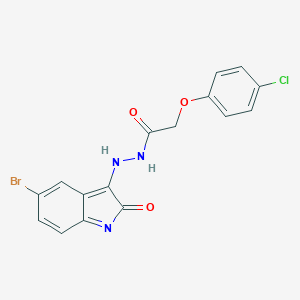
![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
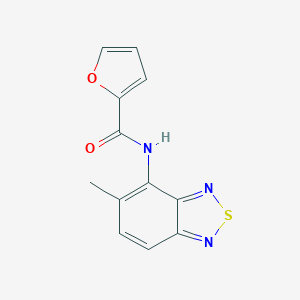
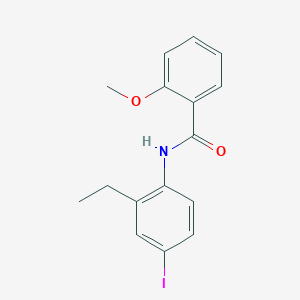
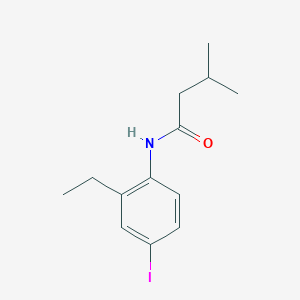


![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)